molecular formula C31H29N5O6S B560383 N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide

N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide

Cat. No. B560383
M. Wt: 599.7 g/mol
InChI Key: HJSSPYJVWLTYHG-UHFFFAOYSA-N
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Description

XL765 is an orally active small molecule that functions as a dual inhibitor of phosphoinositide-3 kinase and mammalian target of rapamycin. This compound has shown significant anticancer activity in both in vitro and in vivo studies and is currently undergoing clinical trials. The phosphoinositide-3 kinase and mammalian target of rapamycin pathway is frequently disrupted in human cancers, making it a critical target for cancer therapy .

Scientific Research Applications

XL765 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the phosphoinositide-3 kinase and mammalian target of rapamycin pathway. In biology, it is used to investigate the role of this pathway in cell growth, survival, and apoptosis. In medicine, XL765 is being developed as a potential anticancer agent, with preclinical studies showing its efficacy in various cancer models, including breast, lung, ovarian, and prostate cancers, as well as gliomas . In industry, XL765 is used in the development of new therapeutic agents targeting the phosphoinositide-3 kinase and mammalian target of rapamycin pathway .

Preparation Methods

The synthesis of XL765 involves the formal condensation of the sulfonic acid group of 4-[(3-methoxy-4-methylbenzoyl)amino]benzenesulfonic acid with the primary aromatic amino group of N-(3,5-dimethoxyphenyl)quinoxaline-2,3-diamine . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction. Industrial production methods for XL765 are not extensively detailed in the literature, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

XL765 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of XL765 may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

XL765 exerts its effects by inhibiting the activity of phosphoinositide-3 kinase and mammalian target of rapamycin. Phosphoinositide-3 kinase is frequently activated in tumors, promoting cell growth, survival, and resistance to chemotherapy and radiotherapy. Mammalian target of rapamycin is also frequently activated in tumors and plays a central role in tumor cell growth. By inhibiting both phosphoinositide-3 kinase and mammalian target of rapamycin, XL765 effectively disrupts these pathways, leading to reduced tumor cell growth and increased apoptosis .

Comparison with Similar Compounds

XL765 is unique in its dual inhibition of both phosphoinositide-3 kinase and mammalian target of rapamycin, which has been shown to be more effective than targeting either protein alone. Similar compounds include XL147, which is a sole phosphoinositide-3 kinase inhibitor, and rapamycin, which is a sole mammalian target of rapamycin inhibitor. Studies have shown that XL765 has superior effects compared to these single-target inhibitors, particularly in prostate cancer cell models . Other similar compounds include NVP-BEZ235 and GDC-0980, which are also dual inhibitors of phosphoinositide-3 kinase and mammalian target of rapamycin .

properties

IUPAC Name

N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSSPYJVWLTYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

XL765 inhibits the activity of phosphoinositide-3 kinase (PI3K), which is frequently activated in tumors and promotes cell growth, survival and resistance to chemotherapy and radiotherapy. XL765 also inhibits mammalian target of rapamycin (mTOR), which also is activated frequently in human tumors and plays a central role in tumor cell growth. XL765 potently inhibits Class I PI3K isoforms and mTOR.
Record name XL765
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide
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N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide
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N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide
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N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide
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N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide
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N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide

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